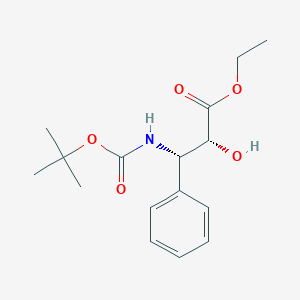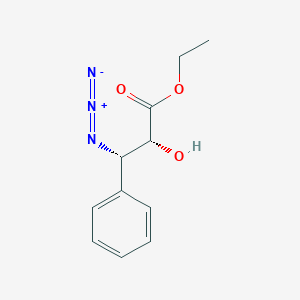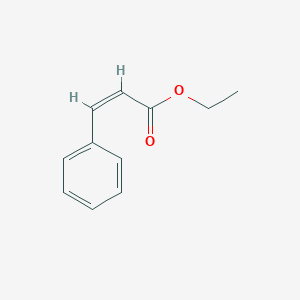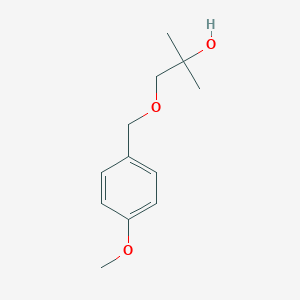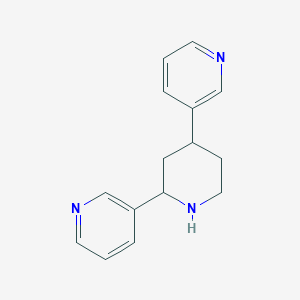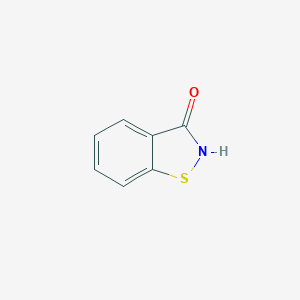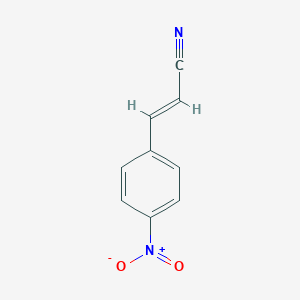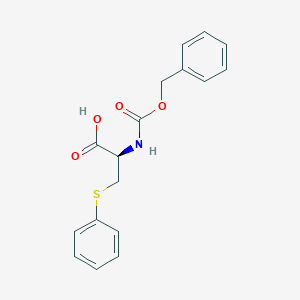
CBZ-S-Phenyl-L-Cysteine
概要
説明
Synthesis Analysis
The synthesis of CBZ-S-Phenyl-L-Cysteine and related derivatives involves multiple steps, starting from basic amino acids or their esters. A notable method involves the conversion of phthaloyl amino acids into their fluoromethane derivatives, which can then be deblocked and elongated to produce compounds such as Cbz-Phe-CH2F, a related derivative showing the foundational approach for CBZ-S-Phenyl-L-Cysteine synthesis (Rauber et al., 1986).
Molecular Structure Analysis
While specific studies on CBZ-S-Phenyl-L-Cysteine's molecular structure are scarce, related research on cysteine derivatives and their complexes, such as S-methyl-L-cysteine copper(II) complexes, provides insights into how substituents affect molecular configuration and stability. These studies suggest that the introduction of phenyl and Cbz groups could significantly influence the compound's reactivity and binding properties by altering steric and electronic environments (Patra et al., 2007).
Chemical Reactions and Properties
CBZ-S-Phenyl-L-Cysteine participates in reactions characteristic of cysteine derivatives, including thiol-disulfide exchange and reactions with electrophiles due to the nucleophilic nature of the sulfur atom. The presence of the Cbz group adds a layer of complexity, as it is a common protecting group that can be removed under specific conditions, thus allowing for controlled reactions in peptide synthesis. The compound's reactivity towards proteinases, demonstrating both inhibitory and substrate-like behaviors, highlights its potential in biochemical applications (Zumbrunn et al., 1988).
科学的研究の応用
Specific Scientific Field
This application falls under the field of Biotechnology and Pharmaceutical Science .
Summary of the Application
S-Phenyl-L-Cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . It exhibits the dual advantages of showing long-term effects and having a chemical configuration that is comparable to the anti-AIDS drug nelfinavir .
Methods of Application or Experimental Procedures
Optically active S-Phenyl-L-Cysteine was prepared in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The chemoenzymatic method used a four-step reaction sequence. The process started with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .
Results or Outcomes
Through this approach, S-Phenyl-L-Cysteine was chemoenzymatically synthesized using tryptophan synthase from thiophenol and L-serine as the starting material . High-purity, optically active S-Phenyl-L-Cysteine was efficiently and inexpensively obtained in a total yield of 81.3% (>99.9% purity) .
Application 2: Peptide Synthesis
Specific Scientific Field
This application falls under the field of Chemistry and Biochemistry .
Summary of the Application
Cysteine protecting groups, such as CBZ-S-Phenyl-L-Cysteine, have a wide range of applications in peptide and protein science . They are used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific peptide or protein being synthesized . Generally, the cysteine protecting group is added to the cysteine molecule to prevent it from reacting with other molecules during the synthesis process . Once the peptide or protein has been synthesized, the protecting group can be removed .
Results or Outcomes
The use of cysteine protecting groups has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
Application 2: Peptide Synthesis
Specific Scientific Field
This application falls under the field of Chemistry and Biochemistry .
Summary of the Application
Cysteine protecting groups, such as CBZ-S-Phenyl-L-Cysteine, have a wide range of applications in peptide and protein science . They are used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific peptide or protein being synthesized . Generally, the cysteine protecting group is added to the cysteine molecule to prevent it from reacting with other molecules during the synthesis process . Once the peptide or protein has been synthesized, the protecting group can be removed .
Results or Outcomes
The use of cysteine protecting groups has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
Safety And Hazards
CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .
特性
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBOGFMUFMJWEP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CBZ-S-Phenyl-L-Cysteine | |
CAS RN |
159453-24-4 | |
| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

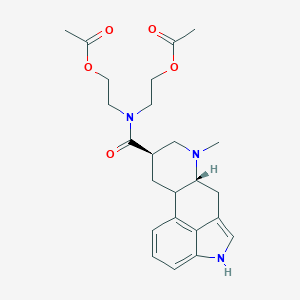
![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
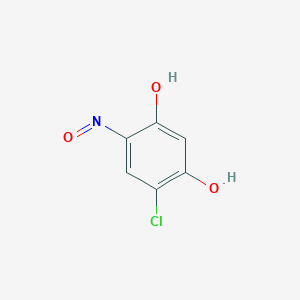
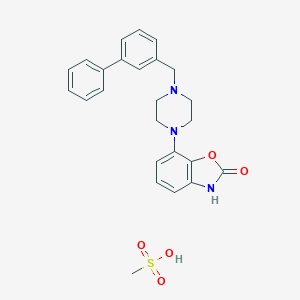
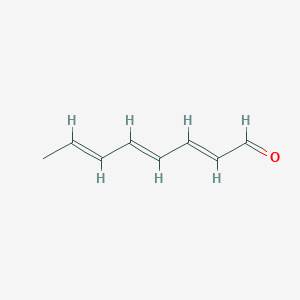
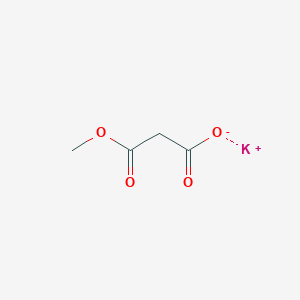
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
